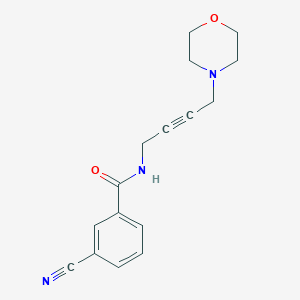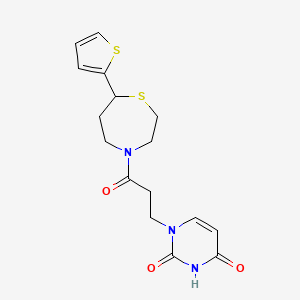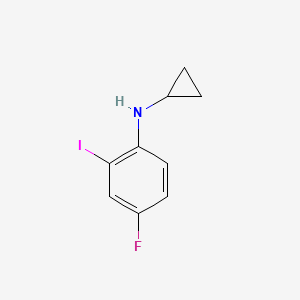
3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.331 g/mol This compound is of interest due to its unique structure, which includes a cyano group, a morpholine ring, and a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, often leading to changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds have been shown to be orally bioavailable and metabolically stable .
Result of Action
Similar compounds have been shown to have a variety of effects, including changes in cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or chemical processes.
Comparison with Similar Compounds
3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be compared with other similar compounds, such as N-(4-morpholinobut-2-yn-1-yl)benzamide and 3-cyano-N-(4-piperidinobut-2-yn-1-yl)benzamide. These compounds share similar structural features, such as the presence of a cyano group and a benzamide moiety. the presence of different substituents, such as the morpholine ring in this compound, can impart unique properties and activities to each compound.
Properties
IUPAC Name |
3-cyano-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-13-14-4-3-5-15(12-14)16(20)18-6-1-2-7-19-8-10-21-11-9-19/h3-5,12H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJEFXQTDYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744061.png)


![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2744068.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)
![2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2744071.png)
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)
![5-[(2-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2744074.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)
![10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2744081.png)
